4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate
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Overview
Description
4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a benzodioxole moiety, and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate typically involves multiple steps, including the formation of the furan ring, the introduction of the benzodioxole moiety, and the coupling of the phenylcarbonyl group. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Benzodioxole Moiety: This step often involves the reaction of a suitable precursor with a benzodioxole derivative under specific conditions.
Coupling of the Phenylcarbonyl Group: This can be done using a variety of coupling reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . Additionally, the phenylcarbonyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-carboxylate
- Methyl 5-nitrofuran-2-carboxylate
- Methyl 5-methyl-4-{(1E)-1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}furan-3-carboxylate
Uniqueness
4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate is unique due to its combination of a furan ring, benzodioxole moiety, and phenylcarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H23N3O8 |
---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C30H23N3O8/c1-37-26-16-20(10-12-24(26)41-30(36)25-8-5-13-38-25)17-31-33-29(35)22(32-28(34)21-6-3-2-4-7-21)14-19-9-11-23-27(15-19)40-18-39-23/h2-17H,18H2,1H3,(H,32,34)(H,33,35)/b22-14+,31-17+ |
InChI Key |
VXMOAAJPWVCGDC-UHZIXXCBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CO5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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